molecular formula C7H6N2O B584529 2-Hydroxybenzimidazole-d4 CAS No. 1176802-04-2

2-Hydroxybenzimidazole-d4

Cat. No.: B584529
CAS No.: 1176802-04-2
M. Wt: 138.162
InChI Key: SILNNFMWIMZVEQ-RHQRLBAQSA-N
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Description

2-Hydroxybenzimidazole-d4 is a deuterated derivative of 2-Hydroxybenzimidazole, a compound belonging to the benzimidazole class. Benzimidazoles are heterocyclic aromatic organic compounds formed by the fusion of benzene and imidazole rings. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Hydroxybenzimidazole typically involves the condensation of o-phenylenediamine with urea in the presence of an acid catalyst. The reaction is carried out by heating the mixture to 120-180°C for 2-8 hours. After the reaction, the mixture is neutralized with sodium hydroxide, and the product is isolated by filtration and drying .

Industrial Production Methods

In industrial settings, the synthesis of 2-Hydroxybenzimidazole can be scaled up by optimizing reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. The avoidance of toxic solvents like dimethylbenzene is also a key consideration in industrial production .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxybenzimidazole-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different biological and chemical properties .

Scientific Research Applications

2-Hydroxybenzimidazole-d4 has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Benzimidazole derivatives are explored for their therapeutic potential in treating various diseases, such as diabetes, cancer, and infections.

    Industry: It is used in the development of corrosion inhibitors and other industrial applications

Mechanism of Action

The mechanism of action of 2-Hydroxybenzimidazole-d4 involves its interaction with various molecular targets. The compound can inhibit specific enzymes and proteins, leading to its biological effects. For example, benzimidazole derivatives are known to inhibit enzymes involved in DNA replication and repair, making them effective anticancer agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxybenzimidazole-d4 is unique due to its deuterated nature, which makes it useful in studies involving isotopic labeling. This property allows researchers to track the compound’s behavior in biological systems more accurately .

Properties

IUPAC Name

4,5,6,7-tetradeuterio-1,3-dihydrobenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-7-8-5-3-1-2-4-6(5)9-7/h1-4H,(H2,8,9,10)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILNNFMWIMZVEQ-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])NC(=O)N2)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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